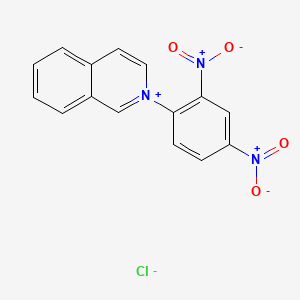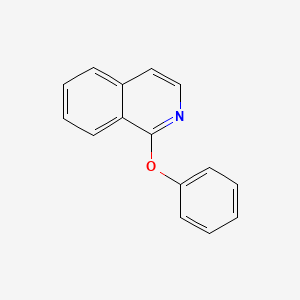![molecular formula C13H18Cl2N2O4 B7777874 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)
1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazabicyclo[2.2.2]octane core, which is a bicyclic structure containing nitrogen atoms, and a chlorophenylmethyl group attached to it. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 2-chlorobenzyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, ensuring high-quality production .
化学反应分析
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation Reactions: Oxidized products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Reduced products can range from alcohols to amines, depending on the extent of reduction.
科学研究应用
1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core and chlorophenylmethyl group. These interactions can lead to the modulation of biological pathways, resulting in various effects. The perchlorate anion may also play a role in stabilizing the compound and enhancing its reactivity .
相似化合物的比较
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate: Similar in structure but with a methyl group instead of a chlorophenylmethyl group.
1-Chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate): Contains a fluorine atom and tetrafluoroborate anion instead of perchlorate.
Uniqueness: 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[22The presence of the chlorophenylmethyl group and perchlorate anion distinguishes it from other similar compounds, making it valuable for specialized research and industrial applications .
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBQQCALMNJGN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)
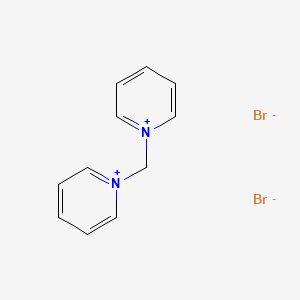
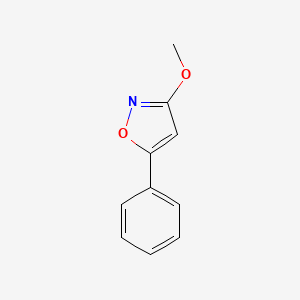
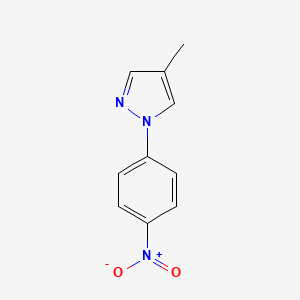
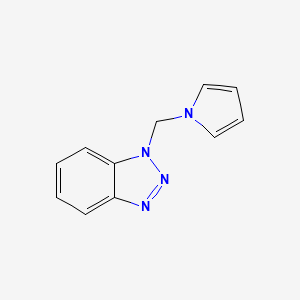
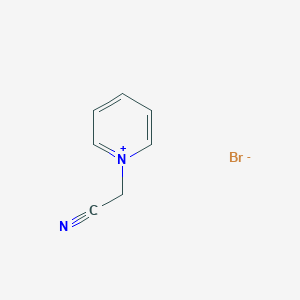
![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)
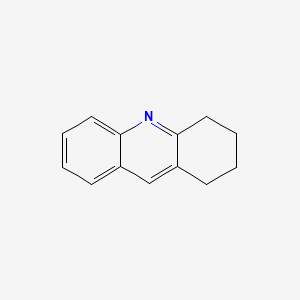
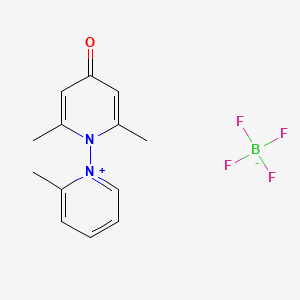
![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)
